molecular formula C7H10O2 B12566414 Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- CAS No. 220633-62-5

Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)-

Cat. No.: B12566414
CAS No.: 220633-62-5
M. Wt: 126.15 g/mol
InChI Key: QPUKNSHGMFXCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- is a chemical compound with a unique structure that includes a tetrahydropyran ring This compound is known for its reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- typically involves the reaction of acetaldehyde with tetrahydropyran under specific conditions. One common method is the condensation reaction, where acetaldehyde reacts with tetrahydropyran in the presence of an acid catalyst. The reaction is usually carried out at room temperature and can be completed within a short period .

Industrial Production Methods

In industrial settings, the production of Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- often involves large-scale condensation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A related compound with a similar structure but different reactivity.

    Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: Another derivative with distinct chemical properties.

Uniqueness

Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)- is unique due to its specific reactivity and versatility in chemical reactions. Its ability to participate in various types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(oxan-4-ylidene)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-1-7-2-5-9-6-3-7/h1,4H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUKNSHGMFXCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448678
Record name Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220633-62-5
Record name Acetaldehyde, (tetrahydro-4H-pyran-4-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.